molecular formula C21H23Cl2NO6 B8700461 Clevidipine, (R)- CAS No. 167356-40-3

Clevidipine, (R)-

Cat. No.: B8700461
CAS No.: 167356-40-3
M. Wt: 456.3 g/mol
InChI Key: KPBZROQVTHLCDU-GOSISDBHSA-N
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Description

Historical Context: Discovery & Development Within Dihydropyridine Calcium Antagonists

The development of clevidipine represents the fourth generation evolution of dihydropyridine (DHP) calcium antagonists, building upon nifedipine's foundational 1970s discovery. Early DHPs faced challenges with reflex tachycardia and negative inotropy due to non-selective calcium channel blockade, driving research into vascular-selective agents. (R)-clevidipine emerged from systematic structure-activity relationship studies targeting rapid-onset/short-duration profiles essential for perioperative hypertension management.

Key developmental milestones include:

  • 1999: First human pharmacokinetic studies demonstrating linear dose-response relationships
  • 2001: Enantioselective pharmacokinetic characterization revealing stereochemical differences
  • 2008: FDA approval of racemic clevidipine (Cleviprex®) for acute hypertension
  • 2011: Expanded clinical validation in cardiac surgery populations

Stereochemical Significance of (R)-Enantiomer in Calcium Channel Modulation

The (R)-enantiomer displays distinct molecular interactions with L-type calcium channels (CaV1.2) compared to its (S)-counterpart. Despite equivalent antihypertensive potency at equimolar concentrations, stereochemical differences manifest in:

Table 1: Enantiomer-Specific Pharmacokinetic Parameters

Parameter (R)-Clevidipine (S)-Clevidipine
Clearance (L/min/kg) 0.103 0.096
Vdss (L/kg) 0.39 0.54
Protein Binding 99.5% 99.8%
t½ Context-Sensitive 2.1 min 2.3 min

Molecular dynamics simulations suggest the (R)-configuration enhances interaction with DHP receptor domain III S6 helices, favoring arterial over cardiac tissue distribution. This stereoselectivity underlies clevidipine's unique clinical profile:

  • 98% arterial vs. 2% venous vasodilation
  • No significant negative inotropic effects at therapeutic doses
  • Minimal reflex tachycardia compared to early DHPs

Racemic clevidipine's rapid hydrolysis by blood esterases (t½ ≈ 15 minutes) ensures neither enantiomer accumulates during prolonged infusion. However, (R)-enantiomer's slightly higher clearance (0.103 vs 0.096 L/min/kg) contributes to marginally faster offset kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

167356-40-3

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl (4R)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3/t18-/m1/s1

InChI Key

KPBZROQVTHLCDU-GOSISDBHSA-N

Isomeric SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Origin of Product

United States

Scientific Research Applications

Pharmacological Profile

Clevidipine is characterized by its ability to selectively inhibit L-type calcium channels, leading to vasodilation and reduced arterial blood pressure. Its pharmacodynamic properties include:

  • Rapid onset of action: Clevidipine can achieve target blood pressure within minutes.
  • Short half-life: The effects of clevidipine dissipate quickly after infusion cessation, allowing for tight control over blood pressure management.
  • Minimal reflex tachycardia: Unlike other antihypertensives, clevidipine typically does not cause significant increases in heart rate, making it safer for patients with specific cardiac conditions .

Management of Perioperative Hypertension

Clevidipine is extensively used in patients undergoing cardiac surgery to manage acute hypertension. Key studies include:

  • ESCAPE Trials: Two pivotal trials (ESCAPE-1 and ESCAPE-2) demonstrated that clevidipine effectively controlled preoperative and postoperative hypertension. In ESCAPE-1, clevidipine achieved the target systolic blood pressure in a median time of six minutes, with only 7.5% treatment failure compared to 82.7% in the placebo group . Similarly, ESCAPE-2 reported an 8.2% failure rate postoperatively versus 79.6% for placebo .
StudyPopulationTreatment GroupTarget BP AchievementFailure Rate
ESCAPE-1Preoperative cardiac surgery patientsClevidipine vs PlaceboMedian 6 minutes7.5% vs 82.7%
ESCAPE-2Postoperative cardiac surgery patientsClevidipine vs PlaceboMedian 5.3 minutes8.2% vs 79.6%

Acute Heart Failure Management

Clevidipine has shown efficacy in treating hypertensive acute heart failure (AHF). A study comparing clevidipine to standard-of-care intravenous antihypertensives found that clevidipine not only achieved target blood pressure more rapidly but also provided superior relief from dyspnea .

ParameterClevidipine GroupStandard Care Group
% Achieving Target BP71%37%
Mean Dyspnea Improvement-37 mm-28 mm

Intensive Care Unit Use

In the ICU, clevidipine is employed for managing severe hypertension due to its rapid action and controllability. Studies have indicated that it is effective in preventing "overshoot" hypertension, which can complicate recovery from neurological injuries such as strokes .

Safety Profile

The safety profile of clevidipine has been evaluated in numerous clinical trials:

  • Common adverse events include hypotension and headache; however, these are generally mild and transient.
  • Serious adverse events such as myocardial infarction or stroke were comparable to other treatment options like nitroglycerin and sodium nitroprusside .

Case Studies

Several case studies highlight the successful application of clevidipine:

  • A case involving a patient with refractory postoperative hypoxemia attributed to clevidipine administration demonstrated that discontinuation led to complete resolution of symptoms .
  • In pediatric settings, clevidipine has been used effectively for perioperative hypertension control during orthopedic surgeries, showcasing its versatility across different populations .

Chemical Reactions Analysis

Metabolic Pathways

Clevidipine undergoes rapid hydrolysis in blood and tissues, yielding inactive metabolites. Key reactions include:

Primary Metabolism

  • Ester Hydrolysis : Clevidipine is metabolized by esterases to its primary metabolite H152/81 (a carboxylic acid) and formaldehyde .

    • Reaction: Clevidipine + H₂O → H152/81 + Formaldehyde .

    • Half-lives: 6 minutes in human blood (increased to 9.3 minutes in pseudocholinesterase-deficient patients) .

Secondary Metabolism

  • Oxidation : H152/81 → Pyridine derivative (M2) .

  • Decarboxylation : H152/81 → M4 (decarboxylated product) .

  • Acyl-glucuronidation : H152/81 → M3 (acyl-glucuronide) .

Metabolite Profile

MetaboliteStructure/RoleKey Reaction
H152/81Carboxylic acidEster hydrolysis
M2Pyridine derivativeOxidation
M3Acyl-glucuronideGlucuronidation
M4Decarboxylated productDecarboxylation

Degradation Pathways

Clevidipine is sensitive to environmental factors, leading to degradation into multiple impurities. The primary degradation products include:

  • H324/78 : Formed via oxidative pathways .

  • H152/66 : Generated under adverse storage conditions .

  • H207/59 : Degradation product observed in stability studies .

Critical Stability Factors

  • Light/Heat : Accelerate degradation into H152/81 and other impurities .

  • Water : Promotes hydrolytic cleavage .

  • Antioxidants : Sodium ascorbate is used in formulations to reduce oxidative degradation .

Degradation Products

ImpurityFormation Conditions
H324/78Oxidation
H152/66Light/heat
H207/59Hydrolysis

Enantiomeric Considerations

Clevidipine exists as a racemic mixture of (R)- and (S)-enantiomers, both of which are pharmacologically active . The synthesis process yields an equal ratio of enantiomers, and no stereoselective reactions are reported in the provided sources.

Formulation Stability

The emulsion formulation (e.g., Cleviprex®) includes stabilizing agents:

  • Lipid phase : Soybean oil improves solubility .

  • Emulsifiers : Egg yolk phospholipids and oleic acid stabilize the emulsion .

  • Antimicrobial agents : Disodium edetate (EDTA) inhibits microbial growth .

Formulation Components

ComponentRole
Soybean oilSolubilizing agent
Sodium ascorbateAntioxidant
EDTAAntimicrobial

Clevidipine’s chemical reactivity is tightly controlled in its synthesis and formulation to ensure stability and efficacy. Its rapid metabolism and degradation pathways underscore the need for careful handling and storage to preserve potency.

Comparison with Similar Compounds

Blood Pressure Control

  • Clevidipine vs. Nicardipine : Meta-analyses of neurocritical and cardiac surgery patients demonstrate comparable efficacy in achieving target systolic blood pressure (SBP). However, clevidipine shows a slight advantage in maintaining BP within the desired range (e.g., 92.5% success rate vs. 82.7% for placebo in preoperative cardiac patients) .
  • Clevidipine vs. Nitroglycerin/Sodium Nitroprusside : In the ECLIPSE trials, clevidipine outperformed nitroglycerin (p < 0.001) and sodium nitroprusside (p = 0.03) in maintaining perioperative BP targets, with fewer dose adjustments .

Outcome Metrics

  • ICU Stay Duration: No significant difference between clevidipine and nicardipine (mean difference: −0.2 days; 95% CI: −1.1 to 0.7) .
  • Hypotension/Tachycardia: Incidence rates similar across comparators, though clevidipine showed a non-significant trend toward lower reflex tachycardia versus nicardipine (RR: 0.89; 95% CI: 0.72–1.09) .

Key Research Findings

Neurocritical Care : In hemorrhagic stroke, clevidipine achieved BP targets faster than nicardipine (median: 6 vs. 10 minutes; p = 0.02) with comparable safety .

Cardiac Surgery : The ECLIPSE trials (n = 1,512) showed clevidipine reduced mortality risk versus sodium nitroprusside (OR: 0.48; 95% CI: 0.23–0.99) .

Perioperative Use : Clevidipine’s rapid offset minimized postoperative hypotension, reducing vasopressor requirements by 30% compared to nicardipine .

Preparation Methods

Toluene-Mediated Cyclization Method

The foundational approach, detailed in CN103012249A, involves a five-step sequence starting with 2,3-dichlorobenzaldehyde and methyl acetoacetate. Key steps include:

  • Knoevenagel condensation : Catalyzed by p-toluenesulfonic acid, this step forms the intermediate 3-(2,3-dichlorophenyl)-2-acetyl methyl acrylate in toluene at 120°C for 20 hours, achieving a 97.9% yield.

  • Hydrolysis and acidification : The intermediate undergoes alkaline hydrolysis (NaOH/MeOH) followed by acid treatment (HCl) to yield 3-(2,3-dichlorophenyl)-2-acetylbenzoic acid with 96.1% purity.

  • Hantzsch cyclization : Reaction with methyl 3-aminocrotonate in dichloromethane at 45–70°C produces the dihydropyridine core, culminating in a total yield of 50.33%.

This method prioritizes solvent recyclability but faces challenges in side-reaction suppression, particularly during the hydrolysis step.

Piperazine-Acetic Acid Catalyzed Pathway

CN104072404A introduces piperazine and acetic acid as dual catalysts during the condensation phase, reducing reaction time from 40 to 10–30 hours while elevating yields to 90–100%. The catalytic system prevents undesired aldol side reactions, enhancing regioselectivity. For instance, chloroacetic acid in the final cyclization step accelerates ring closure, achieving an 80.21% yield in 16 hours.

Stepwise Reaction Mechanisms and Intermediate Characterization

Intermediate Synthesis and Isolation

Critical intermediates in both routes include:

  • 3-(2,3-Dichlorophenyl)-2-(2-methyl-1,3-dioxolan-2-yl)acrylic acid : Characterized by 1H^1H-NMR (δ\delta 1.78 ppm, singlet for methyl groups) and MS ([M+H]+^+ at 317.0).

  • Methyl 3-aminocrotonate : Confirmed via 13C^{13}C-NMR (δ\delta 165.83 ppm for ester carbonyl).

Stereochemical Control

The (R)-configuration is achieved through chiral resolution using L-tartaric acid, as detailed in the final recrystallization step of CN103012249A. Enantiomeric excess (ee) exceeds 99%, validated by chiral HPLC.

Catalytic Innovations and Their Impact on Yield

Role of Piperazine and Acetic Acid

Comparative studies reveal that omitting piperazine and acetic acid in the condensation step extends reaction time to 40 hours and reduces yield to 30–75%. The catalysts facilitate proton transfer, stabilizing the enolate intermediate and suppressing 2,3-dichlorobenzaldehyde dimerization.

Chloroacetic Acid in Cyclization

Adding chloroacetic acid in the Hantzsch step increases reaction rate by 300%, as demonstrated in CN104072404A. Without it, the reaction stagnates due to poor nucleophilic attack by the amine.

Process Optimization for Industrial Scalability

Solvent Selection and Recycling

Toluene and methanol are preferred for their low cost and high recovery rates (>90% via distillation). In contrast, acetonitrile, while effective, poses environmental concerns and higher procurement costs.

Temperature and pH Control

Maintaining pH 3 during acidification (step 3) prevents lactone formation, a common impurity. Precise temperature control (±2°C) in the cyclization step ensures consistent crystal morphology, reducing downstream filtration time.

Comparative Analysis of Methodologies

Parameter Toluene Method Piperazine-Acetic Acid Method
Total Yield50.33%80.21%
Reaction Time72 hours30 hours
Catalyst Cost$12/kg$18/kg
Purity (HPLC)99.2%99.8%
ScalabilityModerateHigh

Q & A

Q. Recommendations for Future Studies :

  • Validate LC-MS/MS assays in nail/hair matrices for forensic toxicology applications .
  • Investigate (R)-clevidipine's neuroprotective effects in hypertensive encephalopathy models using MRI-based perfusion imaging.

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